3-Iodo-2,4-dimethylbenzaldehyde
Description
3-Iodo-2,4-dimethylbenzaldehyde is an aromatic aldehyde derivative characterized by an iodine atom at position 3 and methyl groups at positions 2 and 4 on the benzaldehyde ring.
Properties
IUPAC Name |
3-iodo-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTFYCOLOFOYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzaldehyde Derivatives
a. 4-Azido-3-Iodobenzaldehyde (CAS 437718-12-2)
- Structure : Benzaldehyde with iodine at position 3 and an azide group at position 4.
- Molecular Formula : C₇H₄IN₃O.
- Key Properties : The azide group introduces reactivity for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and materials science. The iodine atom allows further functionalization via halogen exchange.
- Applications : Intermediate for pharmaceuticals and polymers .
b. 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)
- Structure : Benzaldehyde with a bromomethyl group at position 4.
- Molecular Formula : C₈H₇BrO.
- Key Properties : Bromine’s high leaving-group ability facilitates nucleophilic substitution (e.g., SN2 reactions). The aldehyde group enables condensation reactions.
- Hazards : Requires careful handling due to bromine’s toxicity; safety protocols include eye flushing and skin decontamination .
c. 3-Iodo-2,6-Dimethyl Aniline
- Structure : Aniline derivative with iodine at position 3 and methyl groups at 2 and 5.
- Molecular Formula : C₈H₁₀IN.
- Key Properties: Used as a genotoxic impurity standard in pharmaceuticals (e.g., Rilpivirine HCl). RP-HPLC methods validated for its quantification (LOD: 0.03 µg/mL, LOQ: 0.10 µg/mL) .
Iodinated Heterocyclic Compounds
a. (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one (5b)
- Structure: Iodinated pyrazolopyrimidine fused with indolinone.
- Key Properties : High yield (98%), high melting point (314–316°C), and stability attributed to extended conjugation. IR confirms NH (3454 cm⁻¹), C=O (1684 cm⁻¹), and C=N (1622 cm⁻¹) groups .
- Applications: Potential as a pharmacophore in drug discovery due to heterocyclic rigidity.
b. (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-chloroindolin-2-one (5c)
- Structure : Chloro-substituted analog of 5b.
- Key Properties : Similar stability (m.p. 306–308°C) but altered electronic properties due to chlorine’s electronegativity. MS fragments indicate loss of N₂ and C₇H₇N groups .
Nitro-Substituted Analogs
a. (Z)-3-{2-(3-Nitro-2,5-diphenylpyrazolopyrimidin-7-yl)hydrazono}indolin-2-ones (6a–c)
- Structure : Nitro group replaces iodine in the pyrazolopyrimidine core.
- Nitro groups enhance electrophilicity, favoring reduction or substitution reactions .
Key Findings and Trends
Halogen Effects : Iodine’s larger atomic radius and polarizability enhance aromatic electrophilic substitution rates compared to bromine, but bromine is a better leaving group in aliphatic systems .
Methyl Group Influence : Methyl substituents at positions 2 and 4 in 3-Iodo-2,4-dimethylbenzaldehyde likely increase steric hindrance, reducing reactivity at the aldehyde group compared to unsubstituted analogs.
Thermal Stability : Iodinated heterocycles (e.g., 5b, 5c) exhibit high melting points (>300°C), suggesting robust π-conjugation and intermolecular interactions .
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